Cas no 1339031-07-0 (2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers)

2-(3-Fluorophenyl)oxan-4-amine is a fluorinated cyclic amine compound, offered as a mixture of diastereomers. The presence of the 3-fluorophenyl group enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, where fluorinated compounds are valued for their metabolic stability and bioavailability. The oxane (tetrahydropyran) scaffold provides structural rigidity, while the amine functionality allows for further derivatization. As a diastereomeric mixture, this compound may be useful in exploratory research to study stereochemical effects on biological activity or material properties. Its well-defined structure and reactive amine group make it suitable for use in medicinal chemistry, particularly in the development of CNS-targeting molecules or fluorinated bioactive compounds.
2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers structure
1339031-07-0 structure
Product name:2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers
CAS No:1339031-07-0
MF:C11H14FNO
MW:195.23336648941
MDL:MFCD19650786
CID:5637783
PubChem ID:64106421

2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)oxan-4-amine
    • CS-0215696
    • EN300-2778980
    • AKOS013423893
    • 2-(3-FLUOROPHENYL)TETRAHYDRO-2H-PYRAN-4-AMINE
    • 1339031-07-0
    • AT18949
    • 2H-Pyran-4-amine, 2-(3-fluorophenyl)tetrahydro-
    • 2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers
    • MDL: MFCD19650786
    • Inchi: 1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2
    • InChI Key: AAHGDBJMEUQOGZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1CC(CCO1)N

Computed Properties

  • Exact Mass: 195.105942232g/mol
  • Monoisotopic Mass: 195.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.3

2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2778980-10g
2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers
1339031-07-0 95%
10g
$4545.0 2023-09-09
Enamine
EN300-2778980-0.5g
2-(3-fluorophenyl)oxan-4-amine
1339031-07-0 95.0%
0.5g
$824.0 2025-03-19
Enamine
EN300-2778980-2.5g
2-(3-fluorophenyl)oxan-4-amine
1339031-07-0 95.0%
2.5g
$2071.0 2025-03-19
Enamine
EN300-2778980-0.1g
2-(3-fluorophenyl)oxan-4-amine
1339031-07-0 95.0%
0.1g
$366.0 2025-03-19
Enamine
EN300-2778980-5g
2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers
1339031-07-0 95%
5g
$3065.0 2023-09-09
1PlusChem
1P028KDQ-250mg
2-(3-fluorophenyl)oxan-4-amine,Mixtureofdiastereomers
1339031-07-0 95%
250mg
$710.00 2023-12-22
1PlusChem
1P028KDQ-1g
2-(3-fluorophenyl)oxan-4-amine,Mixtureofdiastereomers
1339031-07-0 95%
1g
$1369.00 2023-12-22
Aaron
AR028KM2-10g
2-(3-fluorophenyl)oxan-4-amine,Mixtureofdiastereomers
1339031-07-0 95%
10g
$6275.00 2023-12-16
Enamine
EN300-2778980-0.05g
2-(3-fluorophenyl)oxan-4-amine
1339031-07-0 95.0%
0.05g
$245.0 2025-03-19
Enamine
EN300-2778980-5.0g
2-(3-fluorophenyl)oxan-4-amine
1339031-07-0 95.0%
5.0g
$3065.0 2025-03-19

Additional information on 2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers

Comprehensive Analysis of 2-(3-fluorophenyl)oxan-4-amine, Mixture of diastereomers (CAS No. 1339031-07-0)

The compound 2-(3-fluorophenyl)oxan-4-amine, identified by its CAS No. 1339031-07-0, is a chemically significant molecule that has garnered attention in pharmaceutical and organic chemistry research. This mixture of diastereomers presents unique stereochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural features, including the fluorophenyl moiety and the oxan-4-amine ring, contribute to its versatility in drug discovery and material science applications.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability, which are critical in the development of new therapeutics. The presence of the 3-fluorophenyl group in this compound aligns with current trends in medicinal chemistry, where fluorine incorporation is a common strategy to improve drug-like properties. Researchers are particularly interested in how the diastereomeric mixture influences biological activity, as stereochemistry often plays a pivotal role in drug-receptor interactions.

The synthesis and characterization of 2-(3-fluorophenyl)oxan-4-amine have been explored in various studies, with a focus on optimizing yield and purity. Advanced analytical techniques such as NMR spectroscopy and HPLC are employed to differentiate between the diastereomers and ensure accurate quantification. These methods are essential for quality control in industrial and academic settings, where precise chemical composition is paramount.

One of the most frequently searched questions related to this compound is: "What are the applications of 2-(3-fluorophenyl)oxan-4-amine in drug development?" The answer lies in its potential as a building block for central nervous system (CNS) drugs, given the pharmacological relevance of similar fluorinated amines. Additionally, its oxan-4-amine scaffold is structurally analogous to motifs found in several FDA-approved drugs, highlighting its utility in scaffold-hopping strategies.

Another hot topic in the scientific community is the green synthesis of such compounds. Researchers are investigating eco-friendly catalytic systems and solvent-free conditions to produce 2-(3-fluorophenyl)oxan-4-amine with minimal environmental impact. This aligns with global initiatives to reduce the carbon footprint of chemical manufacturing, a concern frequently raised in AI-driven literature searches and academic forums.

From a commercial perspective, the compound's CAS No. 1339031-07-0 serves as a unique identifier for procurement and regulatory compliance. Suppliers often highlight its availability as a mixture of diastereomers, catering to diverse research needs. The growing interest in fluorinated building blocks has also led to increased visibility in chemical databases and online marketplaces, where researchers seek high-purity samples for their experiments.

In summary, 2-(3-fluorophenyl)oxan-4-amine (CAS No. 1339031-07-0) represents a compelling case study in modern chemistry. Its diastereomeric nature, combined with the strategic incorporation of fluorine, positions it as a valuable asset in drug discovery and sustainable chemistry. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in both academic and industrial research.

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